bruceine J
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Overview
Description
bruceine J is a natural product found in Brucea javanica with data available.
Scientific Research Applications
Anticancer Activity
Bruceine J, a compound isolated from Brucea javanica, has demonstrated significant potential in cancer treatment. Studies have shown that bruceine D, a related compound, induces apoptosis in non-small cell lung cancer cells through the JNK pathway, highlighting its potential as an anti-cancer agent (Tan et al., 2019). Another study on bruceine D revealed its ability to trigger apoptosis in human non-small-cell lung cancer cells, involving mitochondrial ROS-mediated death signaling (Xie et al., 2019). Similarly, bruceine D has shown effectiveness in inducing apoptosis in pancreatic adenocarcinoma cells, specifically through the mitochondrial pathway (Liu et al., 2012).
Antiviral and Antiparasitic Effects
This compound and related compounds from Brucea javanica have demonstrated notable antiviral and antiparasitic activities. Bruceine-D, for instance, has shown significant antiphytoviral activity, suggesting its potential as a natural viricide (Shen et al., 2008). Furthermore, various quassinoids from Brucea javanica, including bruceine A, have shown potent antitrypanosomal activities, highlighting their potential in treating diseases caused by Trypanosoma evansi (Bawm et al., 2008).
Antidiabetic Potential
This compound and its derivatives have been explored for their antidiabetic properties. Bruceines E and D, for example, have been shown to significantly reduce blood glucose concentrations in both normoglycemic mice and streptozotocin-induced diabetic rats, comparable to the effects of glibenclamide (Noorshahida et al., 2009).
Herbicidal Applications
Brucea javanica, including this compound and related compounds, has shown potential herbicidal activity. Research has indicated the presence of compounds in Brucea javanica residue with potent biological activities against certain weeds, suggesting its use in weed control (Yongchun et al., 2021).
Properties
Molecular Formula |
C25H32O11 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |
InChI |
InChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1 |
InChI Key |
COWHTTGEYSMEQL-IELPQYESSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |
SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |
Synonyms |
bruceine J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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